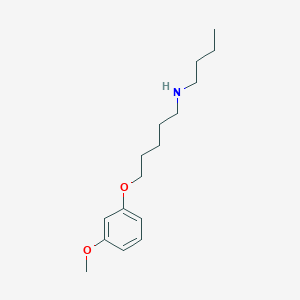
1-(3-methoxyphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, also known as CGS-12066B, is a selective antagonist for the 5-HT1B serotonin receptor. This compound has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
1-(3-methoxyphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is a selective antagonist for the 5-HT1B serotonin receptor. Serotonin is a neurotransmitter that plays a key role in the regulation of mood, anxiety, and pain. By blocking the 5-HT1B receptor, 1-(3-methoxyphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride can modulate the release of serotonin in the brain, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
1-(3-methoxyphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce the frequency and severity of migraine headaches in humans. 1-(3-methoxyphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methoxyphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is a highly selective antagonist for the 5-HT1B serotonin receptor, which makes it a valuable tool for studying the role of this receptor in neurological and psychiatric disorders. However, its use in lab experiments is limited by its low solubility in water and ethanol, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for research on 1-(3-methoxyphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride. One area of interest is its potential use in the treatment of anxiety disorders and depression. Another area of interest is its potential use in the treatment of migraine headaches. Further research is also needed to better understand the biochemical and physiological effects of 1-(3-methoxyphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, and to develop more effective methods for administering the compound in vivo.
Méthodes De Synthèse
1-(3-methoxyphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride is synthesized by reacting 1-(3-methoxyphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol with hydrochloric acid. The resulting compound is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
1-(3-methoxyphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects, and has been studied for its potential use in the treatment of anxiety disorders, depression, and migraine headaches.
Propriétés
IUPAC Name |
1-(3-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3.2ClH/c1-24-19-8-5-9-20(14-19)25-16-18(23)15-21-10-12-22(13-11-21)17-6-3-2-4-7-17;;/h2-9,14,18,23H,10-13,15-16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAIRNFMXCGCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene](/img/structure/B5220521.png)
![1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5220523.png)
![3-[(4-bromophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5220525.png)
![1,3-dimethyl-5-{[(3-pyridinylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5220533.png)
![1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5220539.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5220543.png)


![N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide](/img/structure/B5220556.png)

![5-{3-allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5220579.png)


![N-ethyl-2-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5220607.png)